
3,4-Dimethyl-N-propylaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-N-propylaniline hydrochloride is likely an organic compound that belongs to the class of aromatic amines . Aromatic amines are a group of chemical compounds which consist of an amine attached to an aromatic hydrocarbon. The properties of this compound would be influenced by the presence of the amine group and the aromatic ring, as well as the methyl and propyl substituents.
Molecular Structure Analysis
The molecular structure of this compound would consist of an aromatic ring (the aniline part) with methyl groups (CH3) attached at the 3 and 4 positions of the ring, and a propyl group (C3H7) attached to the nitrogen of the amine group .Chemical Reactions Analysis
Aromatic amines such as this compound can participate in a variety of chemical reactions. They can act as bases, reacting with acids to form salts. They can also undergo electrophilic substitution reactions at the aromatic ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amine group and the aromatic ring could impact its solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación
Metabolic Activation of Arylamines
Research on the metabolic activation of N-hydroxy arylamines and N-hydroxy heterocyclic amines by human sulfotransferases (STs) has implications for understanding carcinogenic mechanisms. These compounds undergo ST-mediated DNA binding, suggesting a role in susceptibility to environmental and dietary carcinogens (Chou, Lang, Kadlubar, 1995).
Catalytic Applications
The use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols underlines the potential for 3,4-Dimethyl-N-propylaniline hydrochloride in catalysis. This study provides a basis for exploring its utility as a catalyst in organic synthesis, demonstrating the importance of understanding reaction mechanisms (Liu et al., 2014).
Hemolytic Potential of Arylamines
Investigations into the hemolytic potential of compounds like propanil and its metabolites, including N-hydroxy-3,4-dichloroaniline, highlight the toxicological relevance of arylamines. Understanding the metabolic pathways and toxic effects of similar compounds can inform safety assessments and therapeutic applications (McMillan et al., 1991).
Polymer Science Applications
The thermal response of narrow-disperse Poly(N-isopropylacrylamide) prepared by Atom Transfer Radical Polymerization suggests potential applications for this compound in the synthesis of responsive polymers. Such polymers have applications in drug delivery systems, environmental sensing, and nanotechnology (Xia et al., 2005).
Nonlinear Optical Properties
The synthesis and investigation of novel compounds for their nonlinear optical properties, such as chalcone derivative compounds, point to the potential for this compound in developing materials for optical device applications. These applications include optical limiters, switches, and modulators, which are critical for telecommunications and information processing technologies (Rahulan et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
3,4-dimethyl-N-propylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-4-7-12-11-6-5-9(2)10(3)8-11;/h5-6,8,12H,4,7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCNRNRGDBDNGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethoxy-6-[4-(2-ethoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B2963653.png)
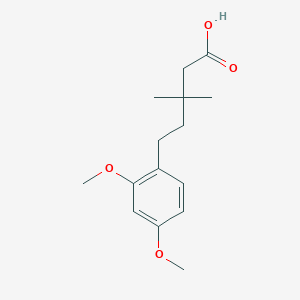
![N-(1-cyanocyclopentyl)-2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2963656.png)
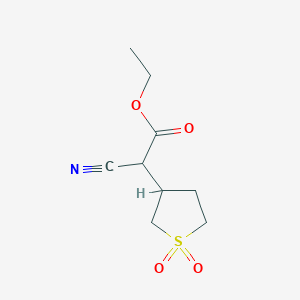
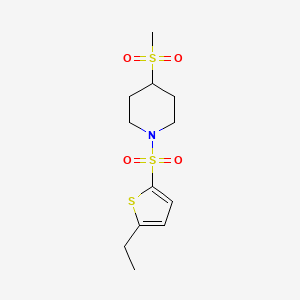
![2-{[2,2'-bithiophene]-5-yl}-S-cyclopropyl-2-hydroxyethane-1-sulfonamido](/img/structure/B2963660.png)
![Tert-butyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2963662.png)

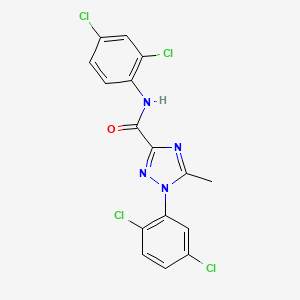
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide](/img/structure/B2963668.png)
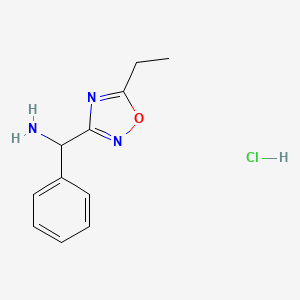
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2963673.png)

